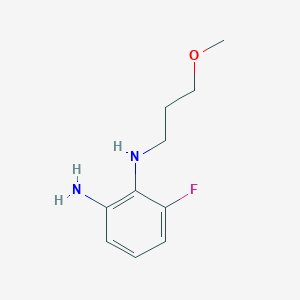![molecular formula C18H25ClFN3O2 B2395033 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride CAS No. 2418596-68-4](/img/structure/B2395033.png)
1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride is a synthetic organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. The compound features a pyrrolidin-2-one core substituted with a complex side chain that includes a fluorophenyl group and a piperidine ring. Its multifunctional nature offers a range of reactivity and interactions, making it a candidate for numerous scientific explorations.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride typically involves multi-step organic synthesis. Here’s a simplified pathway:
Synthesis of the piperidine intermediate:
Starting with 4-fluorophenylacetonitrile, a piperidine ring is constructed through catalytic hydrogenation and subsequent cyclization.
The intermediate piperidine is then functionalized to introduce the amino group.
Formation of the pyrrolidin-2-one core:
An appropriate precursor, such as gamma-butyrolactone, undergoes ring-opening reactions.
The resulting compound is subjected to acylation to form the pyrrolidin-2-one ring.
Coupling of the intermediates:
The piperidine intermediate and the pyrrolidin-2-one intermediate are coupled using peptide bond-forming reactions, typically employing amide bond coupling agents like EDCI/HOBt under mild conditions.
Hydrochloride salt formation:
The final product is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility.
Industrial Production Methods: For industrial scale production, the synthesis would involve optimization of reaction conditions to ensure high yield and purity. This includes:
Batch or continuous flow reactors to handle large-scale reactions.
Catalysis and purification steps tailored to minimize byproducts and maximize efficiency.
Process analytical technologies (PAT) to monitor reaction progress and product quality.
化学反応の分析
Types of Reactions: The compound can undergo various types of chemical reactions, such as:
Oxidation: : Functional groups can be oxidized to introduce new functionalities.
Reduction: : Reductive amination can be used to modify the amino group.
Substitution: : Halogen substitution on the phenyl ring can introduce different halides or other substituents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO₄ or PCC.
Reduction: : Employing reducing agents like NaBH₄ or hydrogen gas with catalysts.
Substitution: : Halogenation using NBS or electrophilic substitution using Friedel-Crafts conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Secondary or tertiary amines.
Substitution: : Fluorinated or halogenated derivatives of the original compound.
Chemistry
Study of reactivity and interactions of multifunctional molecules.
Development of synthetic methodologies utilizing the unique structure of the compound.
Biology
Exploration of biochemical interactions and potential as a bioactive molecule.
Use as a tool in structural biology to study protein-ligand interactions.
Medicine
Investigation into its potential as a therapeutic agent.
Development of analogs for drug discovery.
Industry
Application in the synthesis of advanced materials.
Use in manufacturing of specialized chemicals or pharmaceutical intermediates.
作用機序
The mechanism of action of 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride involves multiple molecular targets and pathways:
Molecular Targets: : Potential binding to enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound can influence cellular pathways related to signal transduction, metabolism, or gene expression.
Comparison
Compared to other piperidine or pyrrolidinone derivatives, this compound's unique fluorophenyl substitution and amine functionality distinguish its reactivity and binding characteristics.
It offers a unique profile in terms of solubility, stability, and potential bioactivity.
List of Similar Compounds
3-(4-Fluorophenyl)piperidine
Pyrrolidin-2-one derivatives without the piperidine side chain
Amino-substituted piperidines without the fluorophenyl group
This comprehensive overview highlights the versatile nature and broad potential applications of this compound. This compound stands out due to its intricate structure and multifaceted reactivity, making it a valuable subject for ongoing and future research.
特性
IUPAC Name |
1-[3-[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2.ClH/c19-14-5-3-13(4-6-14)15-7-10-22(12-16(15)20)18(24)8-11-21-9-1-2-17(21)23;/h3-6,15-16H,1-2,7-12,20H2;1H/t15-,16+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVPGKAULPBLG-IDVLALEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCC(=O)N2CC[C@H]([C@@H](C2)N)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)

![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)
![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)


![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)


![N-(3-chloro-4-fluorophenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide](/img/structure/B2394965.png)


![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)
![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
